(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol
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Overview
Description
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a methoxyphenylmethanol core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol typically involves the protection of the hydroxyl group on 5-methoxyphenylmethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The methoxy group can be reduced under specific conditions.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated products.
Substitution: Formation of deprotected phenols or other substituted derivatives.
Scientific Research Applications
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol exerts its effects is primarily through the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2H-1,2,3-benzotriazol-5-ylmethanol
- (1-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-1H-1,2,3-triazol-5-ylmethanol
Uniqueness
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is unique due to its specific combination of a methoxyphenyl core with a TBS-protected hydroxyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H24O3Si |
---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxy-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-13-8-7-12(16-4)9-11(13)10-15/h7-9,15H,10H2,1-6H3 |
InChI Key |
QLLNDDXLHCNRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)OC)CO |
Origin of Product |
United States |
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